

An In-depth Technical Guide on 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Cat. No.: B1612523

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This technical guide provides a comprehensive overview of **1-(3-Methylbutanoyl)piperidine-4-carboxylic acid** (CAS Number: 926238-85-9), a derivative of piperidine-4-carboxylic acid. Due to the limited specific experimental data on this particular compound in publicly accessible scientific literature, this document focuses on its fundamental properties, a proposed synthetic pathway based on established chemical principles, and its potential pharmacological relevance inferred from structurally similar molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of **1-(3-Methylbutanoyl)piperidine-4-carboxylic acid** for potential therapeutic applications.

Introduction and Molecular Profile

1-(3-Methylbutanoyl)piperidine-4-carboxylic acid is a chemical compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry.^[1] The structure is characterized by a 3-methylbutanoyl (isovaleroyl) group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position.^{[2][3]} The piperidine moiety is a common structural motif in numerous pharmaceuticals across various therapeutic areas, including neurology and oncology.^{[1][4]} The N-substitution on the piperidine ring is a critical strategy for modulating the pharmacological and pharmacokinetic properties of the resulting compounds.^[4]

Physicochemical Properties

A summary of the key physicochemical properties of **1-(3-Methylbutanoyl)piperidine-4-carboxylic acid** is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for the design of experimental protocols.

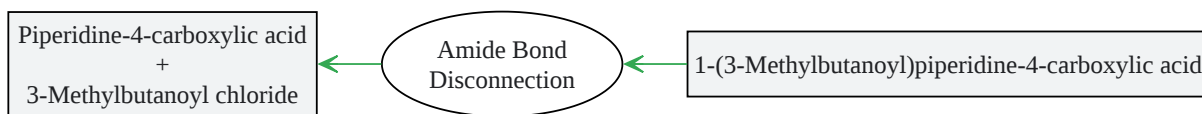
Property	Value	Source
CAS Number	926238-85-9	[2][5][6]
Molecular Formula	C11H19NO3	[3][5][6][7]
Molecular Weight	213.27 g/mol	[6]
Appearance	Solid (predicted)	[5]
Purity	Typically ≥95% (as supplied by vendors)	[5][6]
SMILES	<chem>CC(C)CC(=O)N1CCCC(CC1)C(=O)O</chem>	[8]
InChI	InChI=1S/C11H19NO3/c1-8(2)7-10(13)12-5-3-9(4-6-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)	[8]

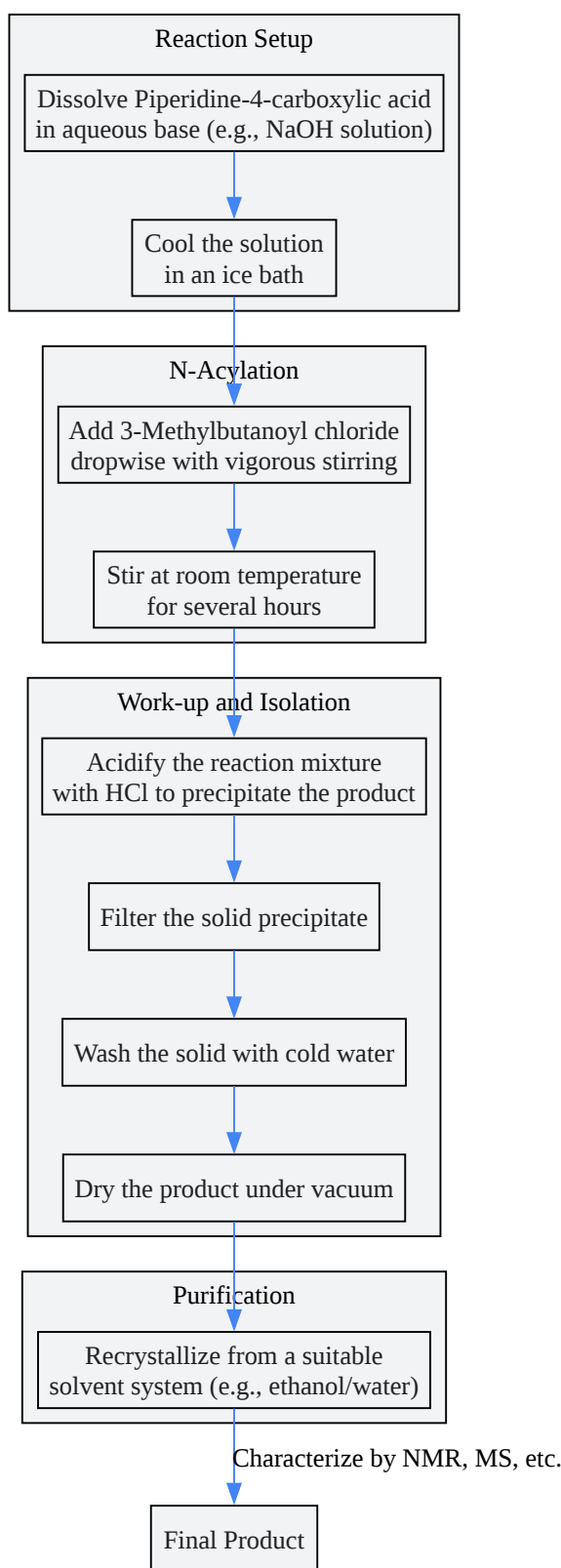
Proposed Synthetic Pathway and Experimental Protocol

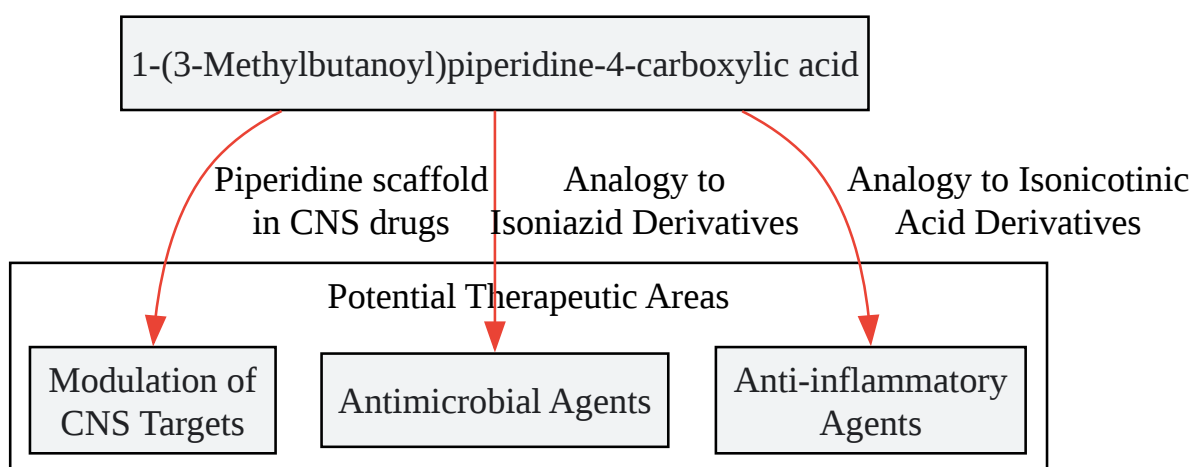
While specific literature detailing the synthesis of **1-(3-Methylbutanoyl)piperidine-4-carboxylic acid** is not readily available, a plausible and efficient synthetic route can be proposed based on well-established N-acylation of piperidine derivatives. The proposed synthesis involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with 3-methylbutanoyl chloride.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the amide bond, leading back to piperidine-4-carboxylic acid and 3-methylbutanoyl chloride as starting materials.







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